REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=[O:11])[CH2:6][C:5]=12.[ClH:15]>>[ClH:15].[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=[O:11])[CH2:6][C:5]=12 |f:2.3|
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1CC(CC2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N=1C=CN2C1CC(CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |